molecular formula C13H13N3O5 B2993633 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 431986-73-1

5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2993633
CAS No.: 431986-73-1
M. Wt: 291.263
InChI Key: VUEXMOWNKBBJJG-UHFFFAOYSA-N
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Description

5-(((3,5-Dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived heterocyclic compound featuring a pyrimidine-2,4,6-trione core substituted with a (3,5-dimethoxyphenyl)amino methylene group. Key analogs include compounds with thiadiazole, indole, benzylidene, and triazole moieties, which are discussed below.

Properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-8-3-7(4-9(5-8)21-2)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYUXSYLWAQQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their significant role in medicinal chemistry due to their various pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}O4_{4}
  • Molecular Weight : 286.27 g/mol

The unique combination of the 3,5-dimethoxyphenyl group with the pyrimidine core contributes to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown effective cytotoxicity against various cancer cell lines. In a comparative study:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
This compound Colo-2050.01 ± 0.074

These results indicate that the compound exhibits potent anticancer activity comparable to or exceeding standard agents used in chemotherapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. A study reported the minimum inhibitory concentration (MIC) values for several derivatives:

Bacterial StrainMIC (µg/mL)
E. coli16
S. aureus8
K. pneumoniae32

The results suggest that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this pyrimidine derivative has shown promise in reducing inflammation markers in vitro. The compound was tested using lipopolysaccharide (LPS)-stimulated macrophages:

  • Inflammatory Cytokines Measured : TNF-α, IL-6
  • Results : Significant reduction in cytokine levels at concentrations of 10 µM and above.

These findings highlight its potential as an anti-inflammatory agent .

Case Studies

  • Cytotoxicity in HepG2 Cells : A study evaluated the cytotoxic effects of various pyrimidine derivatives on liver cancer cells (HepG2). The tested compound exhibited an IC50_{50} value of 25 µM after 48 hours of treatment.
  • In Vivo Antibacterial Study : In a mouse model infected with E. coli, administration of the compound resulted in a significant decrease in bacterial load compared to control groups treated with saline.

Structure-Activity Relationship (SAR)

The biological activities of pyrimidine derivatives are often influenced by their substituents' position and electronic properties. The presence of electron-donating groups like methoxy enhances the compound's reactivity and biological efficacy:

  • Electron-rich substituents lead to increased interaction with biological targets.
  • Positioning of substituents on the pyrimidine ring is critical for enhancing specific activities such as anticancer and antibacterial effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyrimidine-2,4,6-trione scaffold is common across analogs, but substituents critically influence electronic, steric, and pharmacological properties:

  • 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione

    • Substituents: Bromophenyl, dimethoxyphenyl, and methyl groups.
    • Key Features: The bromine atom enhances electrophilicity, while methoxy groups improve solubility .
  • 5-(5-((5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-1,3,4-thiadiazol-2(3H)-ylidene)pyrimidine-2,4,6-trione Substituents: Dinitrophenyl and thiadiazole groups.
  • 5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6-trione

    • Substituents: Indole and benzyl groups.
    • Key Features: Indole enhances DNA interaction and antiproliferative activity .
  • 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione

    • Substituents: Pyrazole and phenyl groups.
    • Key Features: Pyrazole contributes to enzyme inhibition (e.g., mPGES-1) via hydrophobic interactions .
  • 5-[[(2-Chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6-dione Substituents: Chloronitrophenyl and thioxo groups. Key Features: Nitro groups enhance cytotoxicity (IC50 = 13.3 μM against MCF-7 cells) .

Physicochemical Properties

Substituents influence solubility, stability, and logP:

  • Methoxy Groups : Increase hydrophilicity (e.g., dimethoxyphenyl in ).
  • Halogens (Br, Cl) : Enhance lipophilicity and electrophilicity .
  • Thiadiazole/Thioxo Groups : Improve metabolic stability but reduce solubility .

The target compound’s 3,5-dimethoxy substitution likely results in moderate logP (~2–3), balancing membrane permeability and aqueous solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(((3,5-dimethoxyphenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a condensation reaction between barbituric acid derivatives and substituted anilines. For example, analogous compounds like 5-(((4-methoxyphenyl)amino)methylene)pyrimidinetrione were synthesized by reacting 1,3-dimethylbarbituric acid with 4-methoxyaniline under reflux in ethanol, followed by crystallization . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of barbituric acid to aryl amine). Monitoring reaction progress via TLC or HPLC ensures completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm the presence of methoxy groups (δ ~3.8 ppm) and the methylene bridge (δ ~8.5 ppm for imine protons). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • X-ray Crystallography : Used to determine bond angles (e.g., the C–C–C angle at the methine bridge, typically ~137–139°) and supramolecular interactions like hydrogen bonding. For example, similar pyrimidinetriones exhibit C–H···O hydrogen-bonded chains in their crystal lattices .
  • FT-IR : Confirms carbonyl stretches (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹).

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • Methodology :

  • HPLC : Use a C18 column with a UV detector (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). A purity threshold of ≥95% is standard for research-grade compounds.
  • Elemental Analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.4% .
  • Melting Point : Consistency across repeated syntheses (±2°C) indicates purity.

Advanced Research Questions

Q. What computational strategies can predict and optimize the synthesis of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, ICReDD’s workflow combines quantum chemical calculations with machine learning to predict optimal solvents and catalysts, reducing experimental trial-and-error . Reaction path searches can identify intermediates, such as enol-keto tautomers, that influence yield.

Q. How do supramolecular interactions (e.g., hydrogen bonding) affect the compound’s solid-state properties and solubility?

  • Methodology : Analyze crystal packing via X-ray diffraction. In related pyrimidinetriones, C–H···O hydrogen bonds form chains of fused rings (e.g., R₂²(14) motifs), which influence solubility and melting points . Solubility can be modulated by introducing bulky substituents (e.g., tert-butyl groups) to disrupt intermolecular interactions.

Q. What mechanisms underlie this compound’s potential bioactivity, such as enzyme inhibition?

  • Methodology :

  • Enzyme Assays : Test inhibition against targets like SOD1 using fluorescence polarization or calorimetry. For example, pyrimidinetrione derivatives showed EC₅₀ values of ~3.36 μM in suppressing protein aggregation .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding interactions. The 3,5-dimethoxyphenyl group may occupy hydrophobic pockets, while the pyrimidinetrione core hydrogen-bonds with catalytic residues.

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Methodology :

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal splitting.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) to rule out impurities.
  • Crystallographic Refinement : For ambiguous electron density, use disorder modeling or twin refinement. In cases of intramolecular charge separation (observed in analogs), multipole refinement clarifies electron distribution .

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